molecular formula C13H13N3O3S B2374215 N-((5-((2-oxopropyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide CAS No. 921064-68-8

N-((5-((2-oxopropyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide

Cat. No.: B2374215
CAS No.: 921064-68-8
M. Wt: 291.33
InChI Key: PQNWFIUENOSVMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((5-((2-oxopropyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring

Preparation Methods

The synthesis of N-((5-((2-oxopropyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide typically involves multiple steps. One common method includes the cyclization of benzophenone hydrazide followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often involve the use of specific catalysts and solvents to achieve high yields and purity. Industrial production methods may utilize similar synthetic routes but are optimized for large-scale production, focusing on cost-effectiveness and efficiency.

Chemical Reactions Analysis

N-((5-((2-oxopropyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.

Common reagents and conditions used in these reactions include acids, bases, and solvents like ethanol or dichloromethane. The major products formed depend on the specific reaction and conditions applied.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-((5-((2-oxopropyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is believed to be due to its ability to interfere with cellular processes essential for cancer cell survival and proliferation. The compound may inhibit certain enzymes or disrupt signaling pathways critical for tumor growth .

Comparison with Similar Compounds

N-((5-((2-oxopropyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide can be compared with other oxadiazole derivatives, such as:

The uniqueness of this compound lies in its specific structural features and the diverse range of biological activities it exhibits, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-[[5-(2-oxopropylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3S/c1-9(17)8-20-13-16-15-11(19-13)7-14-12(18)10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,14,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQNWFIUENOSVMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CSC1=NN=C(O1)CNC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.